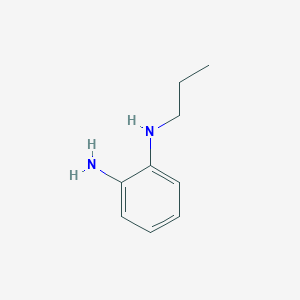

N-(2-aminophenyl)-N-propylamine

Description

Contextual Significance of Aminophenyl and Propylamine (B44156) Scaffolds in Organic Chemistry

The aminophenyl scaffold, a benzene (B151609) ring substituted with an amino group, is a cornerstone of organic and medicinal chemistry. This structural unit is present in a vast array of pharmaceuticals, dyes, and materials. The presence of the amino group on the aromatic ring significantly influences its electronic properties, making it a key building block in the synthesis of more complex molecules. For instance, the 2-aminophenyl motif is a precursor in the synthesis of various heterocyclic compounds.

Similarly, the propylamine scaffold, a three-carbon alkyl chain with an attached amino group, is a fundamental aliphatic amine. Propylamine and its derivatives are utilized in a range of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals. atamanchemicals.comgoogle.com The propylamine unit imparts basicity and nucleophilicity, and its alkyl nature influences the solubility and physical properties of the parent molecule. wikipedia.orgsigmaaldrich.com

The combination of these two scaffolds in N-(2-aminophenyl)-N-propylamine results in a molecule with a unique set of predicted properties, blending the characteristics of both aromatic and aliphatic amines.

Overview of Primary Amine and Aromatic Amine Functionalities in Synthesis and Reactivity

This compound possesses two distinct amine functionalities: a primary aromatic amine (the -NH2 group on the phenyl ring) and a secondary aliphatic amine (the -NH- group linking the phenyl ring and the propyl group).

Primary Aromatic Amines: The primary aromatic amine is characterized by the direct attachment of the amino group to an aromatic ring. researchgate.net This attachment leads to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which reduces the basicity of the amine compared to its aliphatic counterparts. researchgate.net Synthetically, primary aromatic amines are crucial intermediates. They can be prepared through methods like the reduction of nitroaromatic compounds. researchgate.net Their reactivity includes diazotization followed by coupling reactions to form azo dyes, and various coupling reactions to form C-N bonds. researchgate.net

Secondary Aliphatic Amines: The secondary amine in the propylamine portion of the molecule has its nitrogen atom bonded to two carbon atoms (one aromatic and one aliphatic) and one hydrogen atom. chemicalbook.com This structure makes it more basic than the primary aromatic amine. Secondary amines are key nucleophiles in a variety of organic reactions, including alkylation, acylation, and condensation reactions. The synthesis of secondary amines can be achieved through methods like the alkylation of primary amines or reductive amination. nih.gov

The dual functionality of this compound suggests a rich and potentially selective reactivity profile, where reactions could be directed to either the primary aromatic amine or the secondary aliphatic amine depending on the reaction conditions.

Scope and Academic Research Focus for this compound Chemistry

A comprehensive review of the scientific literature reveals that dedicated research focusing specifically on this compound is limited. There is a notable absence of extensive studies detailing its synthesis, characterization, and specific applications. Consequently, there are no established data tables of detailed research findings for this particular compound.

The academic focus concerning this molecule is therefore largely predictive, based on the well-established chemistry of its constituent aminophenyl and propylamine scaffolds, as well as the known reactivity of primary aromatic and secondary aliphatic amines. Future research could explore the synthesis of this compound, potentially through the alkylation of 1,2-phenylenediamine with a propyl halide or via reductive amination of a suitable precursor. Subsequent investigations would likely focus on characterizing its spectroscopic and physicochemical properties and exploring its potential as a building block in the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry. The presence of two different nucleophilic nitrogen centers suggests that it could be an interesting substrate for studying reaction selectivity.

Data Tables

Table 1: General Properties of Amine Functionalities

| Functional Group | General Basicity | Key Reactivity | Common Synthetic Routes |

| Primary Aromatic Amine | Less basic due to lone pair delocalization into the aromatic ring. researchgate.net | Diazotization, electrophilic aromatic substitution, N-alkylation, N-acylation. researchgate.net | Reduction of nitroarenes. researchgate.net |

| Secondary Aliphatic Amine | More basic than aromatic amines. | Nucleophilic substitution, acylation, formation of enamines. chemicalbook.com | Alkylation of primary amines, reductive amination of aldehydes/ketones. nih.gov |

Table 2: Properties of Parent Scaffolds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| Aniline (Aminophenyl) | C₆H₇N | 93.13 | 184.1 | Simplest aromatic amine, precursor to many dyes and pharmaceuticals. researchgate.net |

| n-Propylamine | C₃H₉N | 59.11 | 48 | Colorless, volatile liquid with an ammonia-like odor; used as a chemical intermediate. atamanchemicals.comwikipedia.orgsigmaaldrich.com |

Properties

IUPAC Name |

2-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVUPKSFLNXRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407134 | |

| Record name | N-(2-aminophenyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55899-42-8 | |

| Record name | N-(2-aminophenyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-propylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Aminophenyl N Propylamine and Its Structural Analogues

Established and Novel Synthetic Routes to the Core Structure

The assembly of the N-propyl-o-phenylenediamine framework can be approached by first constructing the core aminophenyl moiety and then introducing the N-propyl group, or by building the molecule with all necessary atoms in place before a final reductive step.

Strategies for the Construction of the Aminophenyl Moiety

The foundational o-phenylenediamine (B120857) structure is most commonly synthesized via the reduction of o-nitroaniline. orgsyn.org This transformation is highly efficient and can be achieved with a variety of reducing agents. Classical methods employ reagents like tin or stannous chloride in hydrochloric acid, or zinc dust in alkaline or aqueous solutions. orgsyn.org Modern approaches favor catalytic hydrogenation for its cleaner reaction profile.

Alternative, though less common, industrial methods include the treatment of o-dichlorobenzene or o-chloroaniline with aqueous ammonia (B1221849) at high temperatures (e.g., 150°C) and pressures, typically in the presence of a copper catalyst. orgsyn.org A more novel approach involves the photoreaction of substituted azobenzenes in the presence of an acid, which can be controlled to yield N-aryl-1,2-phenylenediamines. nih.gov

Incorporation of the N-Propylamine Fragment

Once the o-phenylenediamine core is available, or in a convergent synthesis, the N-propyl group can be introduced through several key methods.

Reductive Amination : This is one of the most versatile and widely used methods for N-alkylation of amines. masterorganicchemistry.com The process involves the reaction of o-phenylenediamine with propanal (propionaldehyde). The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine, N-(2-aminophenyl)-N-propylamine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the aldehyde starting material. masterorganicchemistry.comyoutube.com More robust reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in conjunction with an acid activator. organic-chemistry.org This method avoids the issue of over-alkylation often seen with alkyl halides. masterorganicchemistry.com

Direct N-Alkylation : This strategy involves the reaction of o-phenylenediamine with a propylating agent.

Using Alkyl Halides : The reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, is a classical approach to N-alkylation. wikipedia.org However, this method is often hampered by a lack of selectivity, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. wikipedia.orgpsu.edu The use of ionic liquids as solvents has been shown to improve selectivity in some cases. psu.edu

Using Alcohols : A more modern and atom-economical approach is the N-alkylation of amines using alcohols, in this case, 1-propanol (B7761284). nih.gov This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes, often based on ruthenium, iridium, or palladium. nih.govd-nb.inforesearchgate.net The catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. This method is highly efficient and produces water as the only byproduct. researchgate.net

Reductive Approaches to Amine Synthesis (e.g., from Nitro Precursors, Azo Compounds)

The reduction of a nitro group is a cornerstone of aromatic amine synthesis and is central to the formation of this compound, especially when the synthesis begins with a nitro-substituted precursor. A common and highly effective strategy involves the initial synthesis of N-propyl-2-nitroaniline, which is then reduced to the target diamine.

A plethora of methods exists for the chemoselective reduction of aromatic nitro groups, which is crucial when other reducible functional groups are present in the molecule. organic-chemistry.org

Catalytic Hydrogenation : This is a widely used method employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under an atmosphere of hydrogen gas.

Metal-Based Reductions : Various metals and metal salts are effective. Iron powder in acidic medium (e.g., acetic acid or ammonium chloride) is a classic, cost-effective choice. Other systems include tin(II) chloride, which is a mild and selective reducing agent. orgsyn.org

Transfer Hydrogenation : This approach uses a source other than hydrogen gas to provide the hydrogen for the reduction. Common hydrogen donors include hydrazine, formic acid, or isopropanol, often in the presence of a metal catalyst like Ru, Fe, or Pd. organic-chemistry.orgrsc.org For example, a well-defined iron-based catalyst can reduce nitroarenes using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org

Metal-Free Reductions : Recent advancements have led to metal-free reduction methods. The use of diboron (B99234) compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄), provides a mild and highly chemoselective route to aromatic amines. organic-chemistry.orgrsc.org

The table below summarizes representative reductive approaches applicable to the synthesis of the aminophenyl moiety from a nitro precursor.

| Reagent/Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ Gas | Widely used, highly efficient, can sometimes affect other functional groups. | organic-chemistry.org |

| Fe/CH₃COOH or Fe/NH₄Cl | Protic Solvent | Cost-effective, classical method, suitable for large-scale synthesis. | acs.org |

| Iron-based catalyst / HCOOH | Formic Acid | Mild conditions, base-free, good functional group tolerance. | organic-chemistry.org |

| Rh or Ru compounds / CO/H₂O | Water-gas shift reaction | Industrial method for producing aromatic amines from nitro compounds. | scispace.com |

| B₂(OH)₄ / Organocatalyst | B₂(OH)₄ | Metal-free, very fast (minutes at room temp), highly chemoselective. | organic-chemistry.org |

Amination and Alkylation Reactions

These reaction classes are fundamental to the introduction of the N-propyl group onto the phenylenediamine core.

Direct N-Alkylation and Acylation of Amine Groups

Direct N-alkylation of o-phenylenediamine or its derivatives is a straightforward approach to synthesizing this compound. As discussed previously (Section 2.1.2), this can be achieved with alkylating agents like 1-propanol or propyl halides. wikipedia.orgnih.gov Ruthenium-based catalysts are particularly effective for the N-alkylation of aromatic amines with primary alcohols under mild conditions, proceeding through the hydrogen autotransfer mechanism. nih.gov The key challenge in direct alkylation is controlling the degree of substitution, as the primary amine product is often more nucleophilic than the starting material, leading to the formation of N,N'-dipropyl-o-phenylenediamine. wikipedia.org Reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst, must be carefully optimized to favor mono-alkylation. researchgate.net

While not a direct route to the target amine, N-acylation is a related and important reaction. It involves reacting the amine with an acylating agent (like an acid chloride or anhydride) to form an amide. This can be used as a protecting group strategy. For instance, one amine group of o-phenylenediamine could be selectively acylated, the other alkylated, and the acyl group subsequently removed via hydrolysis to yield the mono-alkylated product.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides a powerful and alternative pathway for constructing the C-N bond. masterorganicchemistry.com This reaction is generally not feasible on an unsubstituted benzene (B151609) ring but proceeds efficiently if the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (typically a halogen). libretexts.orgyoutube.com

A viable synthesis for this compound using this method would involve two steps:

SNAr Reaction : An activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene, is treated with propylamine (B44156) as the nucleophile. The propylamine attacks the carbon bearing the halogen, displacing it to form N-propyl-2-nitroaniline. The reaction is facilitated by the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com Fluorine is often the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon highly electrophilic. youtube.com

Reduction : The resulting N-propyl-2-nitroaniline is then reduced to the final product, this compound, using one of the methods described in Section 2.1.3.

This two-step sequence is a robust and frequently employed strategy for preparing unsymmetrically substituted o-phenylenediamines. wikipedia.org

Catalytic Transformations in Synthesis

The synthesis of N-substituted o-phenylenediamines, such as this compound, heavily relies on catalytic methods to ensure efficiency, selectivity, and sustainability. These transformations leverage a variety of catalysts to facilitate the formation of the key carbon-nitrogen bond.

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis is a cornerstone for the N-alkylation of anilines and their derivatives. researchgate.netchemrxiv.org For the synthesis of this compound, this typically involves the reaction of o-phenylenediamine with a propanol (B110389) or a propyl halide. A prominent strategy is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent, offering a greener alternative to alkyl halides with water as the primary byproduct. researchgate.net

Various metal complexes based on palladium, ruthenium, iridium, nickel, and cobalt have demonstrated high efficacy. researchgate.netnih.govnih.govnih.gov For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective for the N-alkylation of anilines with alcohols under relatively mild conditions. nih.gov Similarly, cobalt nanoparticles derived from the pyrolysis of cobalt(II) acetate (B1210297) and o-phenylenediamine have been successfully used for the N-alkylation of amides with alcohols, a reaction principle that can be extended to amines. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, capable of activating C-N bonds in amine derivatives for further functionalization. nih.gov

| Catalyst System | Substrates | Conditions | Yield | Reference |

| NHC–Ir(III) Complex | Aniline + Benzyl Alcohol | KOtBu, 120 °C, 24 h | High | nih.gov |

| Co-L5@C-800 | Benzamide + Benzyl Alcohol | 130 °C | 99% | nih.gov |

| Pd/C | Aniline + Primary Amine | Microwave | Good | thieme-connect.com |

| Ni/θ-Al2O3 | Aniline + Aliphatic Alcohol | Additive-free | High | researchgate.net |

| Pd(II) Pincer Complex | Benzamide + Alcohol | Cs2CO3, Toluene, 110 °C | Good to Excellent | chemrxiv.org |

Table 1: Representative Metal-Catalyzed N-Alkylation Reactions.

Organocatalytic and Acid/Base-Catalyzed Approaches (e.g., Iminium Catalysis, Knoevenagel-type Reactions)

Organocatalysis provides a metal-free alternative for amine synthesis and functionalization. A key strategy in this domain is iminium catalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion. numberanalytics.comrsc.org This activation facilitates nucleophilic attack, and while often used for C-C bond formation, the principle can be applied to C-N bond-forming reactions. rsc.orgnih.govnobelprize.org The process is catalytic as the amine catalyst is regenerated upon hydrolysis of the intermediate. numberanalytics.com

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, is typically catalyzed by a weak base, often an amine. wikipedia.orgpw.live The mechanism can proceed through an iminium intermediate, linking it to iminium catalysis. acs.orgorganic-chemistry.orgyoutube.com In the context of this compound synthesis, o-phenylenediamine can participate in Knoevenagel-type condensations as a preliminary step in multicomponent reactions that lead to complex heterocyclic structures. doi.org For example, the initial condensation of o-phenylenediamine with a carbonyl compound like dimedone forms an enamine intermediate, which can then react further. doi.org

While direct synthesis of this compound via these specific named reactions is not common, the underlying principles of acid/base catalysis are fundamental. The nucleophilicity of the amine is modulated by pH, and acid catalysts can be used to activate electrophiles for reaction with the diamine.

Heterogeneous and Homogeneous Catalysis for Amine Synthesis

Both heterogeneous and homogeneous catalysts are extensively used for amine synthesis, each offering distinct advantages.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. mpg.de Examples include iridium and rhodium complexes used in the N-alkylation of amines with alcohols. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss.

Heterogeneous catalysis , in contrast, uses catalysts in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. thieme-connect.com This simplifies catalyst recovery and recycling, making the process more economical and environmentally friendly. researchgate.net Catalysts like palladium on carbon (Pd/C) or nickel nanoparticles on alumina (B75360) (Ni/θ-Al2O3) have proven effective for the N-alkylation of anilines. thieme-connect.comresearchgate.net These solid catalysts often require higher temperatures but are robust and reusable. researchgate.net

| Catalyst Type | Example | Advantages | Disadvantages | Reference |

| Homogeneous | [IrCl2Cp*]2-NHC complexes | High activity/selectivity, mild conditions, well-defined active sites. | Difficult to separate from product, potential for metal leaching. | nih.gov |

| Heterogeneous | Ni/θ-Al2O3, Pd/C | Easy separation and recycling, robust, suitable for continuous flow processes. | Often requires harsher conditions, may have lower selectivity, active sites can be less defined. | thieme-connect.comresearchgate.net |

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for N-Alkylation.

Chemo- and Regioselective Synthesis

For a molecule like this compound, which possesses two distinct amine functionalities (a primary and a secondary amine post-alkylation) and two nucleophilic sites on the starting material (o-phenylenediamine), chemo- and regioselectivity are paramount.

Control over Reaction Site Specificity

The primary challenge in synthesizing this compound from o-phenylenediamine is achieving selective mono-N-propylation. Uncontrolled reactions can lead to a mixture of the starting material, the desired mono-propylated product, and the undesired N,N'-dipropylated product. Furthermore, intramolecular cyclization to form benzimidazoles is a common side reaction, especially when reacting with aldehydes or carboxylic acids. mdpi.com

Several strategies are employed to control this selectivity:

Stoichiometry: Using a controlled excess of the diamine relative to the alkylating agent can favor mono-substitution.

Reaction Conditions: Tuning the temperature, catalyst loading, and reaction time can help to stop the reaction at the mono-alkylated stage. For instance, lower temperatures and shorter reaction times generally favor the kinetic product.

Protecting Groups: Although less atom-economical, one of the amino groups can be temporarily protected to ensure only the other reacts, followed by a deprotection step.

Catalyst Choice: The steric and electronic properties of the catalyst can influence selectivity. Bulky ligands on a metal catalyst might sterically hinder the second alkylation event.

Solvent Effects: The choice of solvent can influence reaction pathways. For example, specific solvents can promote or suppress cyclization side reactions. rsc.org In one study, irradiating azobenzenes in DMF with HCl led to N-arylbenzene-1,2-diamines, whereas using acetal (B89532) as the solvent led to benzimidazoles. rsc.org

Water has been shown to mediate the chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, highlighting the powerful role the reaction medium can play in directing the outcome. rsc.org

Stereochemical Considerations in Chiral Analogues

The synthesis of chiral analogues of this compound, where either the propyl group is substituted to create a stereocenter or the diamine is part of a larger chiral molecule, requires stereocontrolled synthetic methods. The vicinal diamine motif is a key feature in many chiral catalysts and biologically active compounds. acs.orgacs.org

Asymmetric synthesis of these chiral diamines can be achieved through several routes:

Organocatalytic Asymmetric Reactions: Proline and its derivatives can catalyze asymmetric Mannich reactions between N-protected aminoacetaldehydes and imines to produce syn- or anti-vicinal diamines with high enantioselectivity. acs.org

Metal-Catalyzed Asymmetric Reactions: Copper-catalyzed reductive coupling of chiral allenamides with N-alkyl substituted aldimines provides access to chiral 1,2-diamino synthons as single stereoisomers. acs.org

These methods introduce chirality with high fidelity, enabling the synthesis of optically active building blocks that are analogues of this compound.

Optimization of Synthetic Processes

The optimization of synthetic pathways for complex molecules like this compound is a critical step in chemical development, aiming to enhance yield, reduce costs, and improve the environmental footprint of the reaction. This involves a systematic investigation of various reaction parameters, including catalysts, ligands, solvents, bases, temperature, and concentration. Traditional optimization methods often rely on a "one-variable-at-a-time" (OVAT) approach, which can be time-consuming and may not identify the true optimal conditions due to the complex interplay between variables. bristol.ac.uk In contrast, modern strategies leverage parallel experimentation and statistical modeling to explore the reaction landscape more efficiently.

High-Throughput Experimentation and Reaction Condition Screening

High-Throughput Experimentation (HTE) has emerged as a powerful strategy to accelerate the optimization of chemical reactions. chemrxiv.orgnih.govnih.gov This approach utilizes miniaturized and parallel reaction setups, often in 24, 96, or 384-well plates, to screen a vast array of conditions simultaneously. purdue.educhemrxiv.org For the synthesis of this compound and its analogs, which are typically formed via C-N cross-coupling reactions like the Buchwald-Hartwig amination, HTE allows for the rapid identification of optimal catalysts, ligands, and bases from a large library of potential candidates. bristol.ac.uknih.gov

A typical HTE workflow involves automated liquid handlers preparing numerous unique reaction mixtures, which are then subjected to analysis by rapid techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). purdue.eduyoutube.com This combination enables the analysis of thousands of reactions per hour, providing a comprehensive dataset that highlights the most promising conditions for scale-up. purdue.edu

For instance, in the optimization of a Buchwald-Hartwig amination reaction, a common method for synthesizing N-aryl amines, HTE can be used to screen various palladium catalysts and phosphine (B1218219) ligands. The choice of ligand is critical as it influences both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Bulky, electron-rich phosphine ligands developed by Buchwald and others have been shown to dramatically improve the efficiency of these reactions. nih.gov

Table 1: Example of High-Throughput Screening for a Model Buchwald-Hartwig Amination

This interactive table illustrates a hypothetical screening of reaction conditions for the synthesis of an N-aryl amine, a reaction analogous to the formation of this compound. The data showcases how different combinations of ligands and bases can significantly impact the reaction yield.

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhos | K3PO4 | Toluene | 100 | 85 |

| SPhos | NaOtBu | Dioxane | 80 | 72 |

| RuPhos | KHMDS | THF | 90 | 92 |

| BrettPhos | Cs2CO3 | Toluene | 110 | 88 |

| Xantphos | DBU | DMF | 80 | 65 |

This table is a representative example based on general findings in Buchwald-Hartwig amination optimization and does not represent specific experimental results for this compound.

Application of Data Science and Bayesian Optimization in Chemical Synthesis

The vast datasets generated by HTE are ideally suited for analysis using data science and machine learning techniques. ucla.edu Bayesian optimization, in particular, has proven to be a highly effective tool for optimizing chemical reactions with a limited number of experiments. github.ionih.govresearchgate.netrsc.org Unlike traditional methods, Bayesian optimization uses a probabilistic model to predict the outcome of a reaction. It intelligently selects the next set of experimental conditions to explore by balancing the exploitation of known high-yield conditions with the exploration of uncertain regions of the parameter space. github.io

This approach begins with a small set of initial experiments. The results are used to build a surrogate model of the reaction landscape. An acquisition function then guides the selection of the next experiments to be performed, focusing on areas with the highest probability of improving the reaction outcome. github.io This iterative process allows for a much faster convergence on the optimal conditions compared to random screening or human intuition. researchgate.net

Studies have demonstrated that Bayesian optimization can significantly outperform human experts in terms of efficiency and consistency when optimizing complex reactions. nih.govresearchgate.net For the synthesis of N-substituted phenylenediamines, this could mean more rapidly identifying conditions that maximize the yield of the desired product while minimizing the formation of byproducts. Furthermore, cost-informed Bayesian optimization (CIBO) can be employed to not only maximize yield but also to minimize the financial or environmental cost of the reaction by factoring in the price and availability of reagents.

Table 2: Illustrative Comparison of Optimization Strategies

This interactive table provides a conceptual comparison of different optimization methodologies for a chemical synthesis, highlighting the efficiency gains offered by Bayesian optimization.

| Optimization Method | Number of Experiments | Relative Time to Optimum | Likelihood of Finding Global Optimum |

| One-Variable-at-a-Time (OVAT) | High | High | Low |

| Design of Experiments (DoE) | Medium | Medium | Medium |

| Bayesian Optimization | Low | Low | High |

This table provides a generalized comparison of common optimization strategies.

The integration of data science and Bayesian optimization into the workflow of chemical synthesis represents a paradigm shift, moving from intuition-based exploration to data-driven discovery. This allows chemists to make more informed decisions, accelerating the development of efficient and robust synthetic routes for valuable compounds like this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl N Propylamine

Fundamental Reaction Pathways and Functional Group Transformations

The reactivity of N-(2-aminophenyl)-N-propylamine is characterized by the distinct and combined chemistries of its two amino groups and the attached propyl chain.

Reactivity of the Aromatic Amino Group (e.g., Diazotization, Acylation)

The primary aromatic amino group (-NH2) is a versatile functional handle for a variety of transformations.

Diazotization: Treatment of primary aromatic amines with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), yields diazonium salts. organic-chemistry.orgchemguide.co.uk This reaction is a cornerstone of aromatic chemistry. For this compound, the primary amino group is expected to undergo diazotization to form the corresponding diazonium salt. This intermediate is often not isolated and can be used directly in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of substituents onto the aromatic ring. organic-chemistry.org The low temperatures are crucial to prevent the unstable diazonium salt from decomposing. chemguide.co.uk

Acylation: Both the primary and secondary amino groups in the molecule can undergo acylation, a reaction that involves the introduction of an acyl group (R-C=O). mdpi.comresearchgate.net The reaction with acylating agents like acid chlorides or anhydrides will lead to the formation of amides. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance and electronic effects. The primary amine is generally more accessible, but the secondary amine's reactivity can be modulated by the reaction conditions. Selective acylation might be achievable under carefully controlled conditions. For instance, N-acetylation is a common transformation used in organic synthesis, often to install a protecting group. mdpi.comresearchgate.net

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

A defining characteristic of this compound is its role as a precursor for fused heterocyclic systems, a direct consequence of its o-phenylenediamine (B120857) backbone. These reactions typically involve the participation of both amino groups to build a new ring fused to the benzene (B151609) ring.

The synthesis of fused N-heterocycles is a significant area of medicinal and materials chemistry. nih.gov this compound is a prime candidate for constructing substituted benzimidazoles, a common motif in pharmaceuticals. The general reaction involves condensing an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, followed by oxidation).

For example, the reaction with formic acid would be expected to yield 1-propyl-1H-benzimidazole. This type of cyclization is a versatile method for creating diverse heterocyclic structures. umich.edumdpi.com Similarly, reaction with 1,2-dicarbonyl compounds would lead to the formation of quinoxaline (B1680401) derivatives. The presence of the N-propyl group provides a specific substitution pattern on the resulting heterocyclic product, which can be crucial for tuning its biological or material properties. Various catalytic methods, including palladium-catalyzed cyclizations, have been developed to access complex fused heterocycles from similar starting materials. researchgate.net

Table 1: Potential Cyclization Reactions of this compound

| Reagent | Expected Product Class |

| Carboxylic Acids (e.g., Acetic Acid) | 2-Substituted-1-propyl-1H-benzimidazoles |

| Aldehydes (e.g., Benzaldehyde) | 2-Substituted-1-propyl-1H-benzimidazoles (after oxidation) |

| 1,2-Dicarbonyls (e.g., Glyoxal) | Quinoxaline Derivatives |

| Carbon Disulfide | 1-Propyl-1,3-dihydro-2H-benzimidazole-2-thione |

Intra- and Intermolecular Interactions

The spatial arrangement and bulk properties of this compound are governed by a network of non-covalent forces.

Hydrogen Bonding Networks and Their Structural Influence

Hydrogen bonding plays a critical role in the structure of this compound. Both the primary (-NH2) and secondary (-NH-) amino groups are potent hydrogen bond donors, while the nitrogen atoms also act as hydrogen bond acceptors. acs.org

Intramolecular Hydrogen Bonding: A key structural feature is the potential for an intramolecular hydrogen bond to form between the hydrogen of the secondary amine and the nitrogen of the primary amine, or vice-versa. This interaction would create a pseudo-six-membered ring, significantly influencing the molecule's preferred conformation by restricting the rotation of the N-propyl group relative to the aromatic ring. nih.gov

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), extensive intermolecular hydrogen bonds are expected. These interactions would link molecules together, leading to higher melting and boiling points compared to non-hydrogen-bonding analogues of similar molecular weight. These networks are fundamental to the formation of a stable crystal lattice in the solid state.

Conformational Analysis and Dynamic Processes

The molecule possesses several degrees of conformational freedom, primarily related to rotation around single bonds.

Rotation around the C(aryl)-N bond: The rotation of the N-propylamino group is a key dynamic process. The energy barrier for this rotation would be influenced by steric hindrance from the adjacent primary amino group and the stabilizing effect of any intramolecular hydrogen bonds.

Propyl Chain Conformation: The three-carbon propyl chain can adopt various conformations (e.g., anti, gauche) through rotation around its C-C single bonds. The lowest energy conformation will seek to minimize steric clashes with the aromatic portion of the molecule.

Studying these conformational properties can be achieved through computational modeling and spectroscopic techniques like NMR. nih.gov Understanding the molecule's conformational preferences is essential, as the specific three-dimensional shape can be critical for its reactivity and interaction with other molecules, such as in a biological context or as a ligand in coordination chemistry.

Reaction Mechanism Elucidation Studies

Elucidating the reaction mechanisms of this compound is crucial for understanding its chemical behavior and potential applications. This involves detailed investigations into the kinetics of its reactions, the transient species formed during a reaction, the influence of the reaction environment, and its stability under various conditions. While direct and extensive research on the mechanistic pathways of this compound is not widely available in the public domain, valuable insights can be drawn from computational studies on structurally related compounds, such as propylamine (B44156). The following sections explore the key aspects of its potential chemical reactivity based on analogous chemical systems.

Kinetic Analysis of Reaction Rates and Orders

Currently, specific experimental data on the kinetic analysis of reaction rates and orders for this compound are not available in the reviewed literature. Such studies would typically involve monitoring the concentration of the reactant over time under various conditions to determine the rate law of a particular reaction. For instance, in a hypothetical reaction, the rate could be expressed as:

Rate = k[this compound]^x[Reactant B]^y

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to understanding a reaction mechanism. For a molecule like this compound, reactions could proceed through various intermediates depending on the reaction type. For instance, in oxidation reactions, radical cations or neutral radicals could be formed. In acid-catalyzed reactions, protonated species would be key intermediates.

While direct studies on the reaction intermediates of this compound are scarce, computational studies on similar amines, like propylamine, provide a framework for postulating potential intermediates. For example, in decomposition reactions, intermediates could include various radical species or smaller, stable molecules. The presence of the aromatic ring and the secondary amine in this compound suggests that intermediates involving the phenyl group or the nitrogen atom are highly probable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR) for radical intermediates, and mass spectrometry are vital tools for the identification and characterization of such species.

Role of Solvents and Catalysts in Mechanistic Pathways

Solvents can significantly influence reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity, proticity, and coordinating ability of a solvent can alter reaction rates and even change the operative mechanistic pathway. For this compound, polar protic solvents might facilitate reactions involving proton transfer by stabilizing charged intermediates through hydrogen bonding. Aprotic solvents, on the other hand, might be preferred for reactions where the nucleophilicity of the amine is critical.

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For reactions involving this compound, both acid and base catalysis can be envisaged. For instance, acid catalysts could protonate the amino groups, enhancing their leaving group ability or activating the aromatic ring towards certain electrophilic substitutions. Transition metal catalysts are also widely used in reactions involving amines, such as in cross-coupling reactions to form new carbon-nitrogen bonds. The choice of catalyst is crucial and can selectively direct the reaction towards a desired product. For example, in polymerization reactions, Ziegler-Natta catalysts are often employed, and their interaction with amines can be complex, sometimes leading to catalyst poisoning. mdpi.comresearchgate.net

Unimolecular Decomposition Reactions and Pathways

Unimolecular decomposition provides fundamental information about the stability of a molecule and the relative strengths of its chemical bonds. While no specific studies on the unimolecular decomposition of this compound were found, computational studies on propylamine offer valuable insights into potential decomposition pathways. researchgate.netnih.govresearchgate.netnih.gov These studies, utilizing methods like Density Functional Theory (DFT), have explored various decomposition channels, identifying the transition states and calculating the activation energies. researchgate.netnih.govresearchgate.netnih.gov

For propylamine, both cis and trans conformers have been studied, leading to a variety of products through different pathways. nih.govresearchgate.netnih.gov The major decomposition pathways for trans-propylamine include the formation of propene and ammonia (B1221849), which is kinetically and thermodynamically significant. nih.govresearchgate.netnih.gov Other pathways lead to the formation of carbenes, imines, and various cyclic products. nih.gov

The presence of the aminophenyl group in this compound would likely introduce additional and more complex decomposition pathways compared to propylamine. The N-phenyl bond and the C-N bond of the propyl group would be potential sites of cleavage. The aromatic ring could also participate in intramolecular reactions, possibly leading to cyclized products. The stability of N-nitrosodipropylamine, a related compound, is known to be affected by light and acidic conditions, and it decomposes upon heating to produce toxic fumes of nitrogen oxides. nih.gov This suggests that this compound might also exhibit sensitivity to heat and light.

Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways of Propylamine Isomers

| Isomer | Pathway | Products | Activation Energy (kJ/mol) |

| trans-Propylamine | A | Propene + NH₃ | 281 nih.govresearchgate.netnih.gov |

| cis-Propylamine | K | Ethene + Methylimine + H₂ | 334 nih.govnih.gov |

| cis-Protonated Propylamine | N | Propene + NH₄⁺ | 184 nih.govresearchgate.netnih.gov |

This table presents data for propylamine and its protonated form for analogous consideration due to the absence of direct experimental data for this compound.

Coordination Chemistry and Ligand Design Based on N 2 Aminophenyl N Propylamine

N-(2-aminophenyl)-N-propylamine as a Ligand Scaffold

The structure of this compound, featuring both a primary and a secondary amine group attached to an aromatic backbone, makes it an excellent candidate for a ligand scaffold. This arrangement of donor atoms allows for the formation of stable chelate rings with metal ions. The reactivity of the amine groups and the phenyl ring provides opportunities for further functionalization, leading to ligands with varying denticity and electronic properties.

The design of ligands based on the this compound framework follows several key principles to achieve desired coordination properties.

Monodentate Ligands: While this compound itself is inherently a bidentate ligand, modifications can be made to favor monodentate coordination. For instance, steric hindrance can be introduced near one of the nitrogen donors to prevent its coordination. However, the primary utility of this scaffold lies in the creation of multidentate ligands.

The design principles for multidentate ligands often focus on:

Denticity: The number of donor atoms that can bind to a central metal ion. By adding more coordinating groups to the this compound backbone, tridentate, tetradentate, and even higher denticity ligands can be synthesized.

Chelate Ring Size: The stability of a metal complex is influenced by the size of the chelate rings formed. Generally, 5- and 6-membered chelate rings are the most stable. The propyl group in this compound naturally leads to the formation of a stable 6-membered chelate ring.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the aromatic ring can tune the electronic properties of the ligand. This, in turn, affects the stability and reactivity of the metal complex.

Steric Hindrance: Bulky substituents can be introduced to control the coordination number of the metal ion and to create a specific coordination geometry. This can also provide kinetic stability to the resulting complex.

This compound and its derivatives can adopt various chelation modes, leading to a range of coordination geometries in their metal complexes.

Bidentate N,N-Chelation: The most common coordination mode for the parent this compound involves the two nitrogen atoms binding to a metal center, forming a six-membered chelate ring.

Tridentate and Higher Polydentate Coordination: By modifying the scaffold, ligands capable of tridentate or higher coordination can be created. For instance, an analogue, N-(2-aminophenyl)quinoline-2′-carboxamide, can act as a tridentate N,N,N-donor after deprotonation. capes.gov.br The resulting complexes can exhibit a variety of geometries, including square planar, tetrahedral, trigonal bipyramidal, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

The flexibility of the ligand backbone allows it to adapt to the preferred coordination geometry of the metal ion. This adaptability is a key feature that makes this compound derivatives attractive in the design of metal complexes with specific catalytic or material properties.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Ligands based on the this compound framework have been used to synthesize a wide array of transition metal complexes.

| Metal Ion | Typical Coordination Geometry | Notes |

| Ti(IV) | Octahedral | Often involves ancillary ligands to satisfy the coordination sphere. |

| Ni(II) | Square planar or Octahedral | The geometry is sensitive to the ligand field strength and steric factors. bath.ac.uk |

| Cu(II) | Square planar or Distorted Octahedral | Jahn-Teller distortions are common for octahedral Cu(II) complexes. nih.gov |

| Zn(II) | Tetrahedral or Octahedral | As a d¹⁰ ion, it does not have a preferred geometry dictated by ligand field stabilization energy. jocpr.com |

| Re(V) | Octahedral or Square Pyramidal | Often form oxo or nitrido complexes. |

The synthesis of these complexes is generally straightforward. For example, a copper(II) complex can be prepared by refluxing a solution of a ligand derived from this compound with a copper(II) salt, such as CuCl₂·2H₂O, in an alcoholic solvent. nih.gov The resulting solid complex can then be isolated by filtration.

Structural elucidation is a critical step and is accomplished using techniques such as:

Infrared (IR) Spectroscopy: Can confirm the coordination of the amine groups to the metal center by observing shifts in the N-H stretching frequencies.

UV-Vis Spectroscopy: Gives information about the electronic transitions within the complex and can help to infer the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand environment in solution.

Elemental Analysis: Confirms the empirical formula of the complex.

The design of ligands based on this compound can be extended to create systems capable of forming supramolecular assemblies and coordination polymers. This is achieved by incorporating functional groups that can participate in intermolecular interactions, such as hydrogen bonding or π-π stacking.

Furthermore, by designing ligands with multiple coordination sites that can bridge between metal centers, it is possible to construct one-, two-, or three-dimensional coordination polymers. The study of self-assembly in these systems is a significant area of research, with transition metal complexes playing a dominant role. nih.gov These materials can have interesting properties, such as porosity, which can be exploited for applications in gas storage or catalysis. The structure of these extended networks is often directed by the geometry of the metal ion and the shape of the connecting organic ligand. nih.gov

Computational and Theoretical Chemistry of N 2 Aminophenyl N Propylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, offering a detailed view of its stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. frontiersin.org This approach provides a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For N-(2-aminophenyl)-N-propylamine, DFT calculations, typically using functionals like B3LYP or PBE0 with basis sets such as 6-31G* or 6-311+G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on similar molecules like N,N-diacylaniline derivatives have shown that DFT can accurately predict geometric parameters that are in good agreement with experimental data.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. This information helps in the characterization of the compound and confirms the stability of the optimized structure (i.e., the absence of imaginary frequencies). researchgate.netxisdxjxsu.asia

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and atomic charges, which are crucial for understanding intermolecular interactions. nih.gov

Assess Reactivity: Use conceptual DFT descriptors like chemical hardness, softness, and electrophilicity index, derived from electronic properties, to predict the molecule's reactivity. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify sites susceptible to electrophilic or nucleophilic attack. xisdxjxsu.asiaresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, while often more computationally demanding than DFT, can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD). researchgate.netresearchgate.netnih.gov

Applications for this compound would involve:

High-Accuracy Energy Calculations: Methods like MP2 and CCSD(T) are considered gold standards for obtaining precise single-point energies of specific molecular conformations. nih.gov This is vital for accurately determining the relative stabilities of different isomers or conformers.

Benchmarking DFT Results: Due to their high accuracy, ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods. nih.gov

Investigating Intermolecular Interactions: Ab initio studies on binary associates of molecules like aniline and n-propylamine have been used to determine the geometry and energy of intermolecular hydrogen bonds and other non-covalent interactions. researchgate.netresearchgate.net A similar approach for this compound could precisely characterize its interactions with solvents or biological macromolecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher reactivity. researchgate.net

DFT and ab initio methods are used to calculate the energies of these orbitals. dntb.gov.ua For this compound, the analysis would reveal the distribution of electron density in these frontier orbitals, indicating which parts of the molecule are involved in electron donation and acceptance. From the HOMO and LUMO energies, important quantum chemical parameters can be derived, as shown in the table below.

Table 1: Illustrative Quantum Chemical Parameters Derived from HOMO-LUMO Energies This table presents representative data for a molecule of this class, calculated using DFT (B3LYP/6-311G). The values are for illustrative purposes to demonstrate the output of such a computational analysis.

| Parameter | Formula | Illustrative Value | Description |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5.20 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | -0.85 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 5.20 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.230 eV-1 | Reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.025 eV | The power of an atom to attract electrons to itself. |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying complex processes such as conformational changes and intermolecular recognition events.

This compound possesses significant conformational flexibility due to the rotatable single bonds in the propyl chain and its attachment to the amino group. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of the molecule and the energy barriers between them. nih.govnih.gov

This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy, generating a potential energy surface (PES). researchgate.net For the n-propylamine moiety, rotations around the C-C and C-N bonds lead to different spatial arrangements, often labeled as trans and gauche. nih.gov The interaction between the propyl group and the aminophenyl ring introduces further complexity. Computational studies on related flexible molecules have successfully identified the most stable conformers and their relative energies. researchgate.net

The results of a conformational analysis for this compound would likely be presented in a table summarizing the relative energies of the most stable conformers.

Table 2: Example of Conformational Analysis Data This table provides a hypothetical summary of results from a conformational analysis, illustrating how the relative stability of different conformers is reported.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer 1 (Global Minimum) | gauche, trans | 0.00 | 55.8 |

| Conformer 2 | trans, trans | 0.55 | 25.1 |

| Conformer 3 | gauche, gauche | 1.10 | 10.3 |

| Conformer 4 | trans, gauche | 1.80 | 8.8 |

The specific chemical structure of this compound, featuring hydrogen bond donors (the -NH2 and -NH- groups) and an aromatic system, suggests its potential to participate in molecular recognition events.

DNA Binding Affinity: Small molecules can bind to DNA, often in the minor groove, through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. beilstein-journals.org The aminophenyl and propylamine (B44156) groups of the title compound could facilitate such interactions. beilstein-journals.orgnih.gov Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target like DNA. mdpi.com A docking simulation of this compound with a DNA duplex would predict the binding site, the specific interactions formed (e.g., hydrogen bonds with DNA base pairs), and provide an estimated binding energy, which is a measure of binding affinity. mdpi.com

Metal Chelation: The N-(2-aminophenyl) moiety is a derivative of o-phenylenediamine (B120857), which is a well-known bidentate ligand in coordination chemistry. The two nitrogen atoms are positioned to coordinate with a single metal ion, forming a stable five-membered ring. This process is known as chelation. mdpi.com Computational modeling can be used to study the geometry and stability of the resulting metal complexes. By calculating the binding energy of this compound to various metal ions, it is possible to predict its selectivity and the thermodynamic stability of the chelates. mdpi.com

Prediction and Interpretation of Spectroscopic Properties

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming molecular structures and assigning experimental spectra. The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT).

The process involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following the geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). These shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

The predicted chemical shifts would provide a detailed map of the electronic environment of each proton and carbon atom in this compound. For instance, the aromatic protons of the phenylenediamine ring would be expected to resonate in the downfield region typical for aromatic compounds, with their exact shifts influenced by the electronic effects of the amino and N-propylamino substituents. The protons of the propyl group would appear in the upfield region, with their chemical shifts and splitting patterns dictated by their proximity to the nitrogen atom and adjacent methylene (B1212753) or methyl groups.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

The following table is illustrative and represents the type of data that would be generated from theoretical calculations. These are not experimental or validated computational values.

Table 1: Predicted ¹H NMR Chemical Shifts| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.5 - 7.2 |

| -NH₂ | 3.5 - 4.5 |

| -NH- | 4.0 - 5.0 |

| N-CH₂- | 2.9 - 3.2 |

| -CH₂-CH₂- | 1.5 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-NHR | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| N-CH₂- | 45 - 50 |

| -CH₂-CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Vibrational Frequency Analysis (FT-IR, FT-Raman) and Assignments

Theoretical vibrational frequency analysis is a cornerstone of computational spectroscopy, used to predict and assign features in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. These calculations are performed on the optimized geometry of the molecule, again typically using DFT methods.

The output of these calculations is a set of harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the predicted vibrational spectrum would show characteristic bands for the N-H stretching of the primary and secondary amine groups, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ range. Bending vibrations for the N-H and C-H bonds would occur at lower frequencies.

Electronic Absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) Parameters

The electronic absorption properties of a molecule, which are observed in UV-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic ring. The presence of the amino and N-propylamino groups, which are strong electron-donating groups, would be predicted to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609).

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons (radicals). Since this compound in its ground state is a closed-shell molecule with no unpaired electrons, it would be EPR silent. Theoretical calculations of EPR parameters, such as g-tensors and hyperfine coupling constants, would only become relevant if the molecule were to be oxidized to a radical cation or form a complex with a paramagnetic metal ion.

Structure-Reactivity Relationship (SRR) Studies

Computational chemistry is extensively used to establish relationships between the molecular structure of a compound and its chemical reactivity. For a molecule like this compound, which possesses multiple reactive sites (the two nitrogen atoms and the aromatic ring), these studies can provide deep insights into its chemical behavior.

Elucidation of Inhibition Mechanisms via Metal-Ligand Interaction

o-Phenylenediamine and its derivatives are well-known for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. This property is central to their application as corrosion inhibitors, where they adsorb onto a metal surface and form a protective layer.

Computational studies, particularly DFT, can be used to model the interaction between this compound and a metal surface (often modeled as a small metal cluster, e.g., Fe₃). By calculating the binding energy, one can predict the strength of the adsorption. Analysis of the molecular orbitals involved in the interaction can reveal the nature of the bonding, which typically involves the donation of electrons from the nitrogen lone pairs to the vacant d-orbitals of the metal. The geometry of the adsorbed molecule on the surface can also be determined, indicating whether it lies flat or stands upright, which has implications for the quality of the protective film.

Advanced Analytical Methodologies for the Study of N 2 Aminophenyl N Propylamine

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods provide valuable insights into the redox properties of N-(2-aminophenyl)-N-propylamine, particularly the oxidation behavior of its electroactive aromatic amine functional groups.

Cyclic voltammetry (CV) is a powerful electrochemical technique for studying the redox behavior of electroactive species. nih.govnih.gov For this compound, CV can be used to determine its oxidation potential, which is the potential at which it loses electrons. The presence of two amino groups on the aromatic ring makes the compound susceptible to electrochemical oxidation. researchgate.netacs.org

In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly scanned potential between two set limits. The resulting current is measured as a function of the applied potential. The cyclic voltammogram for an aromatic amine like this compound is expected to show one or more anodic (oxidation) peaks. researchgate.netsrce.hr The oxidation of the phenylenediamine moiety often proceeds through the formation of a radical cation in an initial one-electron transfer step. umn.edursc.org This process is typically irreversible, as the generated radical cation can be unstable and undergo subsequent chemical reactions, such as dimerization or polymerization. acs.org

The position of the oxidation peak potential provides information about how easily the compound is oxidized. The presence of both a primary and a secondary amino group, as well as the propyl group, will influence the electron density on the aromatic ring and thus the oxidation potential. umn.edu Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize.

Table 3: Anticipated Cyclic Voltammetry Data for this compound

| Parameter | Value/Observation |

| Working Electrode | Glassy Carbon Electrode researchgate.net |

| Reference Electrode | Ag/AgCl acs.org |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Expected Oxidation Potential (Epa) | One or two irreversible anodic peaks, likely in the range of +0.5 to +1.0 V vs. Ag/AgCl. researchgate.netacs.org |

| Redox Behavior | Irreversible oxidation due to follow-up chemical reactions of the initially formed radical cation. acs.org |

This table provides expected results based on the electrochemical behavior of similar substituted phenylenediamines.

Emerging Research Directions and Future Perspectives for N 2 Aminophenyl N Propylamine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-substituted amines is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages in terms of reaction control, safety, scalability, and the rapid optimization of reaction conditions. For a compound like N-(2-aminophenyl)-N-propylamine, traditional batch syntheses can be cumbersome. However, the principles of flow chemistry can be applied to its synthesis, for instance, through the controlled reaction of o-phenylenediamine (B120857) with a propylating agent in a heated and pressurized flow reactor. This approach allows for precise temperature and pressure modulation, minimizing side reactions and improving yield and purity.

Automated synthesis platforms can further accelerate the exploration of this compound derivatives. By systematically varying reactants and catalysts, these systems can rapidly generate libraries of related compounds for screening in various applications. This high-throughput approach is invaluable for discovering new functional molecules based on the this compound scaffold.

Development of Novel Functional Materials and Supramolecular Assemblies

The presence of two amine groups in this compound makes it an excellent candidate for the development of advanced functional materials. Phenylenediamine derivatives are known precursors to a range of polymers with interesting electronic and optical properties. rsc.org For example, poly(phenylenediamine)s have been synthesized via chemical oxidation and have shown potential in applications requiring electroconductive and photoactive materials. rsc.org The introduction of an N-propyl group, as in this compound, can be expected to modify the solubility and processing characteristics of the resulting polymers, potentially leading to materials with tailored properties for applications in sensors, organic electronics, and coatings. tandfonline.comresearchgate.net

Furthermore, the ability of the amine groups to participate in hydrogen bonding opens up possibilities in supramolecular chemistry. Phenylenediamine derivatives have been shown to form photoluminescent supramolecular gels, where the self-assembly process is driven by non-covalent interactions. nih.gov The specific stereochemistry and electronic properties of this compound could be harnessed to create novel gels, liquid crystals, or other complex architectures with applications in areas such as drug delivery and responsive materials. nih.gov

| Potential Application | Relevant Derivative Class | Key Properties |

| Organic Electronics | Poly(phenylenediamine)s | Electroconductive, Photoactive |

| Responsive Materials | Supramolecular Gels | Photoluminescent, Stimuli-responsive |

| Advanced Coatings | Functionalized Polymers | Enhanced Solubility, Thermal Stability |

Advanced Computational Tools and Machine Learning for Predictive Chemical Design

Modern chemical research is increasingly augmented by computational tools and machine learning (ML). arxiv.org These approaches are particularly powerful for exploring the vast chemical space of molecules like this compound and its derivatives. arxiv.org Density Functional Theory (DFT) calculations can be employed to predict the structural and electronic properties of the molecule, offering insights into its reactivity and potential for use in various applications. researchgate.net

Machine learning models, trained on large datasets of amine properties, can accelerate the discovery of new functional molecules. arxiv.orgacs.orgresearchgate.net For instance, ML models can predict the CO2 binding enthalpies of amine-functionalized materials, guiding the design of new sorbents for carbon capture. arxiv.org By inputting the structural features of this compound into such models, researchers can estimate its potential efficacy and prioritize synthetic efforts. This predictive power significantly reduces the time and resources required for experimental screening. nih.govnih.gov

| Computational Tool | Application in this compound Research | Potential Outcome |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties. | Insight into reactivity and spectroscopic characteristics. |

| Machine Learning (ML) | Predictive modeling of properties (e.g., CO2 capture). | Accelerated discovery of novel functional derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological or chemical activity. | Design of molecules with targeted functionalities. nih.gov |

Exploration of New Catalytic Paradigms and Sustainable Chemical Processes

The development of green and sustainable chemical processes is a major driver of innovation in modern chemistry. The synthesis and application of this compound can benefit from and contribute to this trend. Research into the green synthesis of amines often focuses on minimizing waste and avoiding harsh reagents. rsc.orgacs.org Catalytic systems, such as those employing nickel or manganese for the N-alkylation of amines with alcohols via "hydrogen borrowing," offer a more sustainable alternative to traditional methods. rsc.org

This compound itself, or its derivatives, could also serve as ligands in new catalytic systems. The two amine groups can coordinate with metal centers, creating catalysts for a variety of organic transformations. For example, N,N'-disubstituted p-phenylenediamines are used in industrial catalytic processes, and the unique electronic and steric environment provided by the ortho-substitution and N-propyl group in this compound could lead to catalysts with novel reactivity and selectivity. rsc.org The catalytic oxidative coupling of phenylenediamines has also been explored for analytical applications, suggesting another potential avenue for research. nih.gov

Role in Interdisciplinary Chemical Research and Green Technologies

The future of this compound chemistry is likely to be highly interdisciplinary, with applications spanning materials science, environmental technology, and beyond. As an antioxidant, derivatives of phenylenediamine are used to protect materials from degradation. medchemexpress.comnih.govwikipedia.org The specific structure of this compound could offer advantages in this area, potentially leading to more effective and environmentally benign antioxidants for use in rubbers, plastics, and other materials.

In the realm of green technologies, the potential for this compound and its derivatives to be used in CO2 capture is a significant area of interest. arxiv.org Amine-based solvents are a leading technology for capturing CO2 from industrial flue gases, and the development of new amines with improved efficiency and stability is a key research goal. The combination of an aromatic scaffold with both primary and secondary amine functionalities in this compound makes it a compelling candidate for further investigation in this critical environmental application.

Q & A

What are the established synthetic routes for N-(2-aminophenyl)-N-propylamine and its derivatives in academic research?

Answer: